molecular formula C7H6BrN3O B1377971 6-Bromo-7-méthyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1428532-83-5

6-Bromo-7-méthyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Numéro de catalogue: B1377971
Numéro CAS: 1428532-83-5
Poids moléculaire: 228.05 g/mol
Clé InChI: OSBMVOFCIXXFCZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 7th position of the triazolopyridine ring

Analyse Biochimique

Biochemical Properties

6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell proliferation. Additionally, 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one interacts with other proteins involved in signal transduction pathways, further influencing cellular processes .

Cellular Effects

The effects of 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . It also promotes apoptosis, or programmed cell death, by activating caspases and other apoptotic proteins . Furthermore, 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been observed to modulate gene expression, particularly genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exerts its effects through several mechanisms. It binds to the active site of CDKs, forming hydrogen bonds with key amino acid residues, which inhibits the kinase activity . This inhibition prevents the phosphorylation of target proteins necessary for cell cycle progression. Additionally, the compound can activate apoptotic pathways by interacting with pro-apoptotic proteins and inhibiting anti-apoptotic proteins . These interactions lead to the activation of caspases and the execution of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have demonstrated that continuous exposure to 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may diminish over time due to cellular adaptation mechanisms .

Dosage Effects in Animal Models

The effects of 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and overall efficacy in therapeutic applications.

Transport and Distribution

Within cells and tissues, 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues can impact its therapeutic effects and potential side effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in clinical settings.

Subcellular Localization

The subcellular localization of 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various proteins and enzymes . Post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, influencing its efficacy . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizing agents such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide and 1,10-phenanthroline system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, including the use of scalable and environmentally friendly oxidizing agents, can be applied to produce this compound on a larger scale.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazolopyridine ring.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Mécanisme D'action

The mechanism of action of 6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the active site of the target protein .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and binding properties. This makes it a valuable compound for exploring new chemical space in drug discovery and material science .

Propriétés

IUPAC Name

6-bromo-7-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-4-2-6-9-10-7(12)11(6)3-5(4)8/h2-3H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBMVOFCIXXFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=O)N2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801198072
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-bromo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428532-83-5
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-bromo-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428532-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 6-bromo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 3
6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 6
6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.